molecular formula C22H20N4O2 B11659539 3-((Benzylimino)ME)2-((2-furylmethyl)amino)-9-ME-4H-pyrido(1,2-A)pyrimidin-4-one

3-((Benzylimino)ME)2-((2-furylmethyl)amino)-9-ME-4H-pyrido(1,2-A)pyrimidin-4-one

Cat. No.: B11659539
M. Wt: 372.4 g/mol
InChI Key: ZPYWZIVVBOJDQE-UHFFFAOYSA-N
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Description

3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of benzylamine with a suitable aldehyde to form the benzylimino group. This intermediate is then reacted with a furylmethylamine derivative under controlled conditions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-Furylmethyl)amino)-3-((2-furylmethyl)imino)-4H-pyrido(1,2-A)pyrimidin-4-one
  • 2-[(2-Furylmethyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido(1,2-A)pyrimidin-4-one

Uniqueness

3-((Benzylimino)methyl)-2-((2-furylmethyl)amino)-9-methyl-4H-pyrido(1,2-A)pyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

3-(benzyliminomethyl)-2-(furan-2-ylmethylamino)-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H20N4O2/c1-16-7-5-11-26-21(16)25-20(24-14-18-10-6-12-28-18)19(22(26)27)15-23-13-17-8-3-2-4-9-17/h2-12,15,24H,13-14H2,1H3

InChI Key

ZPYWZIVVBOJDQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NCC3=CC=CC=C3)NCC4=CC=CO4

Origin of Product

United States

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